cPrPMEDAP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件

cPrPMEDAPの合成は、GS-9219を酵素反応のシリーズを通してthis compoundに変換するプロセスが含まれます。 GS-9219は細胞内でthis compoundに加水分解され、その後PMEGに脱アミノ化されます . この化合物は、ホスホン酸残基をアルドリチオールとトリフェニルホスフィンで活性化後、L-アラニンのエチルエステル塩酸塩の作用によってthis compoundから調製されます .

工業的生産方法

This compoundの工業的生産方法は、十分に文書化されていません。 一般的に、合成には高度な有機合成技術と厳しい反応条件が用いられ、高純度と高収率が保証されます。

化学反応の分析

反応の種類

cPrPMEDAPは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: GS-9219は、リソソームカルボキシペプチダーゼカテプシンAの存在下でthis compoundに加水分解されます.

脱アミノ化: This compoundは、アデノシンデアミナーゼ様タンパク質の作用によりPMEGに脱アミノ化されます.

一般的な試薬と条件

加水分解: リソソームカルボキシペプチダーゼカテプシンAは、GS-9219をthis compoundに加水分解するために使用されます.

脱アミノ化: アデノシンデアミナーゼ様タンパク質は、this compoundをPMEGに脱アミノ化する触媒作用を行います.

生成される主な生成物

科学的研究の応用

cPrPMEDAPは、以下を含むいくつかの科学研究における応用があります。

作用機序

cPrPMEDAPの作用機序は、PMEGへの変換とその後のPMEG二リン酸(PMEG-DP)へのリン酸化が含まれます。 PMEG-DPは、核DNAポリメラーゼα、δ、εの強力な阻害剤として作用し、効果的な組み込みと鎖の終結によってDNA合成と修復を阻害します . この阻害は、細胞増殖の停止と増殖細胞のアポトーシス誘導につながります .

類似の化合物との比較

類似の化合物

9-(2-ホスホニルメトキシエチル)グアニン(PMEG): PMEGはthis compoundの活性代謝産物であり、複数のin vitroおよびin vivoモデルにおいて強力な抗増殖効果を示します.

GS-9191: GS-9191は、局所適用後の皮膚細胞におけるPMEGとその活性二リン酸代謝産物の透過性と蓄積を増加させるように設計されたthis compoundのプロドラッグです.

独自性

This compoundは、加水分解、脱アミノ化、リン酸化を含む、特定の細胞内活性化経路によって特徴付けられます。 この経路により、活性代謝産物PMEGをリンパ細胞および組織に標的に送達することが可能になり、全身的な毒性を最小限に抑えます .

類似化合物との比較

Similar Compounds

9-(2-Phosphonylmethoxyethyl)guanine (PMEG): PMEG is the active metabolite of cPrPMEDAP and exhibits potent antiproliferative effects in multiple in vitro and in vivo models.

Uniqueness

This compound is unique due to its specific intracellular activation pathway, which involves hydrolysis, deamination, and phosphorylation. This pathway allows for targeted delivery of the active metabolite PMEG into lymphoid cells and tissues, minimizing systemic toxicity .

生物活性

cPrPMEDAP (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine) is a prodrug of the potent antiviral agent PMEG (9-(2-phosphonylmethoxyethyl)guanine). Its biological activity has been extensively studied, particularly in the context of its metabolism, efficacy against cancer cells, and mechanisms of resistance.

This compound is activated intracellularly through a series of enzymatic reactions. The conversion process involves:

- Hydrolysis by Proteases : this compound is hydrolyzed by serine protease cathepsin A (CatA) within lysosomes, leading to the release of PMEG .

- Deamination : The adenosine deaminase-like (ADAL) protein catalyzes the oxidative deamination of this compound to PMEG, which is subsequently phosphorylated to its active form, PMEG-DP .

The mechanism by which PMEG-DP acts is crucial; it serves as a chain terminator during DNA replication in HPV-transformed cells, leading to apoptosis .

Efficacy Against Cancer Cells

This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- In SiHa cells (HPV-transformed cervical carcinoma), this compound demonstrates an effective concentration (EC50) of 290 nM .

- Resistance studies show that the C33A-Res cell line exhibits over 200-fold resistance to this compound compared to its parental line, C33A-WT. This resistance is attributed to mutations in the ADAL gene that impair the conversion of this compound to PMEG .

Resistance Mechanisms

The resistance observed in certain cell lines can be linked to specific mutations in the ADAL protein. Notably:

- Mutations such as H286R and S180N in ADAL have been identified in resistant cell lines, significantly reducing its enzymatic activity and thus the conversion efficiency of this compound to PMEG .

- The introduction of wild-type ADAL into resistant cells has been shown to restore sensitivity to both this compound and GS-9219, indicating that the enzymatic pathway is crucial for its efficacy .

Table 1: Summary of Biological Activity Studies on this compound

特性

CAS番号 |

182798-83-0 |

|---|---|

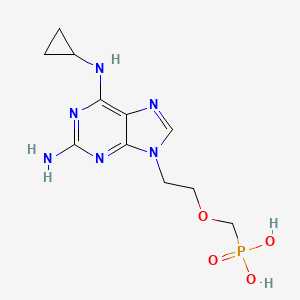

分子式 |

C11H17N6O4P |

分子量 |

328.26 g/mol |

IUPAC名 |

2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |

InChI |

InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |

InChIキー |

PDHWTDJKKJYOGD-UHFFFAOYSA-N |

SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

正規SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

同義語 |

GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。